rostratin B

Colon Cancer Cytotoxicity Natural Product

Rostratin B is a cyclic dipeptide of the epipolythiodiketopiperazine (ETP) class, isolated from the marine-derived fungus Exserohilum rostratum. It is used as a reference compound in quantitative in vitro cytotoxicity assays against HCT-116 human colon carcinoma cells. - Reported IC50: 1.9 µg/mL against HCT-116, providing a clear baseline for comparative studies. - Enables SAR studies: Over 20-fold potency range among Rostratins A-D (IC50 0.76-16.5 µg/mL) underscores the impact of subtle structural changes. - Serves as an authentic standard for dereplication and analytical profiling of Exserohilum metabolites.

Molecular Formula C18H20N2O6S2
Molecular Weight 424.5 g/mol
Cat. No. B1247105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerostratin B
Synonymsrostratin B
Molecular FormulaC18H20N2O6S2
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESC1CC(=O)C2CC34C(=O)N5C6C(CCC(=O)C6CC5(C(=O)N3C2C1O)SS4)O
InChIInChI=1S/C18H20N2O6S2/c21-9-1-3-11(23)13-7(9)5-17-15(25)20-14-8(10(22)2-4-12(14)24)6-18(20,28-27-17)16(26)19(13)17/h7-8,11-14,23-24H,1-6H2/t7-,8-,11+,12+,13-,14-,17-,18-/m1/s1
InChIKeyICKHXBRXCAORGF-ZJNFRVSGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rostratin B Overview for Colon Cancer Research


Rostratin B is a cyclic dipeptide belonging to the epipolythiodiketopiperazine (ETP) class of organic disulfides [1]. It is a secondary metabolite isolated from the marine-derived fungus Exserohilum rostratum [1]. While structurally and biosynthetically related to several other compounds in this class, it demonstrates a specific quantitative profile of in vitro cytotoxicity [2].

Workflow HCT-116 colon carcinoma cytotoxicity assays
Study Context ETP scaffold structure-activity relationship (SAR) investigations
Analytical Use Marine natural product profiling and dereplication standard

Rostratin B Substitution Limitations


Direct substitution of Rostratin B with its closest structural analogs, Rostratins A, C, or D, is not scientifically valid due to the large quantitative disparities in their measured in vitro cytotoxic potencies [1]. Within the same assay system, these four co-isolated natural products exhibit a range of IC50 values that spans over a 20-fold difference [1]. This level of variability within a single chemotype underscores that subtle structural modifications profoundly impact biological activity, rendering generic class-level assumptions or simple analog substitution unreliable for precise experimental design [2].

Analog potency Cytotoxicity profiles across Rostratins A, C, and D diverge substantially within the same assay system; subtle structural changes alter biological readout.
Class substitution ETP-class inference does not predict individual compound behavior; generic analog replacement may yield different assay-response context.
Assay matching Direct substitution with co-isolated rostratins requires re-validation, as potency ranking shifts across the series.

Rostratin B Comparative Cytotoxicity


Head-to-Head Cytotoxicity in HCT-116 Cells

In a direct head-to-head comparison using the same experimental conditions, Rostratin B exhibits an IC50 value of 1.9 μg/mL against the HCT-116 human colon carcinoma cell line, a potency that is 4.5-fold greater than Rostratin A (IC50 = 8.5 μg/mL) and 8.7-fold greater than Rostratin D (IC50 = 16.5 μg/mL), but 2.5-fold less potent than Rostratin C (IC50 = 0.76 μg/mL) [1].

HCT-116 Cytotoxicity
Head-to-head
IC50 1.9 μg/mL (Rostratin B)
4.5× more potent vs. A (8.5 μg/mL) 8.7× more potent vs. D (16.5 μg/mL) 2.5× less potent vs. C (0.76 μg/mL)
Reported cell-model response context
HCT-116 colon carcinoma line; same assay conditions
Colon Cancer Cytotoxicity Natural Product IC50

Vendor Datasheet Cytotoxicity Confirmation

Commercial vendor data sheets for Rostratin B independently report an in vitro cytotoxicity against HCT-116 cells with an IC50 value of 1.9 μg/mL, confirming the primary literature findings .

Vendor Confirmation
Data to verify
IC50 1.9 μg/mL (HCT-116) reported in vendor datasheet
Supports reproducibility review
No independent publication source for this confirmation
Metabolism Research Cancer Research Cytotoxic Disulfide

Chemical Structure and Classification

Rostratin B is chemically defined as a bridged organic disulfide with a molecular formula of C18H20N2O6S2 and an exact mass of 424.07628 [1]. It is isolated from the marine-derived fungus Exserohilum rostratum and is classified as an antineoplastic agent [1].

Structure & Class
Class-level
C18H20N2O6S2, bridged organic disulfide
Epipolythiodiketopiperazine (ETP) class; antineoplastic annotation
Supports research categorization and workflow selection
Classification per ChEBI; structural characterization by NMR/MS
Chemical Structure Organic Disulfide Antineoplastic Agent

Rostratin B Research Applications


HCT-116 Cytotoxicity Assays

Rostratin B is suitable for use as a reference compound or test agent in quantitative in vitro cytotoxicity assays involving the HCT-116 human colon carcinoma cell line [1]. Researchers can expect a reported IC50 of 1.9 μg/mL under standard assay conditions, providing a clear baseline for comparative studies [1].

SAR Studies of ETPs

Due to the well-documented quantitative differences in potency among the Rostratin series (A-D), Rostratin B serves as a valuable tool for SAR studies aimed at understanding how subtle structural changes within the ETP scaffold influence cytotoxic activity against colon cancer cells [1].

Marine Natural Product Profiling

Rostratin B can be employed as an authentic standard for the analytical profiling and dereplication of secondary metabolites from marine-derived fungi, particularly those of the Exserohilum genus [1]. Its established structure and properties facilitate its identification in complex biological extracts [1].

Application
Selection Property
Validation Focus
HCT-116 cytotoxicity assays
Cell-model endpoint review
Assay response baseline and reproducibility
ETP SAR investigations
Structure-activity relationship context
Rank-order cytotoxicity across rostratin analogs
Marine natural product profiling
Analytical standard identity
MS and NMR dereplication consistency

Technical Documentation Hub

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50 linked technical documents
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